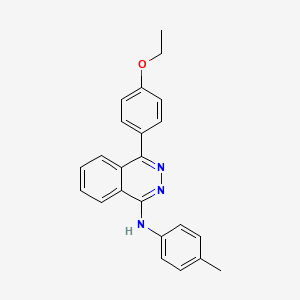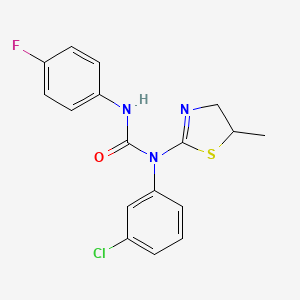
4-(4-ethoxyphenyl)-N-(4-methylphenyl)phthalazin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EMPPA , belongs to the class of phthalazinone derivatives. Its chemical formula is C24H20N2O2. The compound features an ethoxy group (C2H5O-) attached to one phenyl ring and a methyl group (CH3-) attached to another phenyl ring. The central phthalazinone core contributes to its unique properties.
Méthodes De Préparation
Synthetic Routes:
- Aromatic Nucleophilic Substitution (SNAr):
- EMPPA can be synthesized via SNAr reaction between 4-ethoxyaniline and 4-methylphthalazin-1-one. The reaction proceeds under basic conditions, where the ethoxy group displaces the chlorine atom in the phthalazinone ring.
- The reaction scheme:
4-ethoxyaniline+4-methylphthalazin-1-one→EMPPA+HCl
Other Methods:
Industrial Production:
- While there is limited information on large-scale industrial production, EMPPA can be synthesized in the laboratory using the methods mentioned above.
Analyse Des Réactions Chimiques
EMPPA undergoes several chemical reactions:
Major Products:
Applications De Recherche Scientifique
EMPPA has diverse applications:
Medicinal Chemistry:
Biological Studies:
Materials Science:
Mécanisme D'action
- EMPPA’s mechanism of action remains an active area of research.
- It may interact with specific receptors or enzymes, affecting cellular processes.
Comparaison Avec Des Composés Similaires
- EMPPA’s uniqueness lies in its phthalazinone scaffold.
- Similar compounds include other phthalazinone derivatives like 4-phenylphthalazin-1-one and 4-(4-methoxyphenyl)phthalazin-1-amine .
Propriétés
Formule moléculaire |
C23H21N3O |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
4-(4-ethoxyphenyl)-N-(4-methylphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C23H21N3O/c1-3-27-19-14-10-17(11-15-19)22-20-6-4-5-7-21(20)23(26-25-22)24-18-12-8-16(2)9-13-18/h4-15H,3H2,1-2H3,(H,24,26) |
Clé InChI |
KQMCEYMYOXMWTA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11610198.png)
![1-[2-(2-methylphenoxy)ethyl]-3-(prop-2-en-1-yl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11610204.png)

![5-(benzenesulfonyl)-6-imino-13-methyl-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11610218.png)
![5-[bis(1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B11610242.png)
![methyl 4-[(3aS,4R,9bR)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoate](/img/structure/B11610245.png)
![3,7-Bis(2-chloroacetyl)-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11610250.png)
![7-ethyl-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11610253.png)
![4,6,7-Trimethyl-2-[(4-methylbenzyl)sulfanyl]quinazoline](/img/structure/B11610257.png)
![(5Z)-2-(4-butoxyphenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11610258.png)
![(7Z)-7-[(5-methylfuran-2-yl)methylidene]-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11610263.png)
![10'-bromo-3'-(propylsulfanyl)-7'H-spiro[cyclopentane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B11610268.png)
![(3-Chlorophenyl){4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl}methanone](/img/structure/B11610276.png)
![11-(4-tert-butylphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11610277.png)
